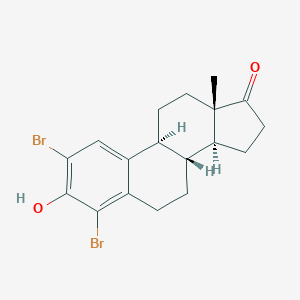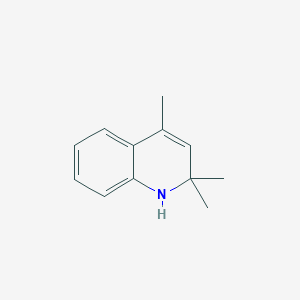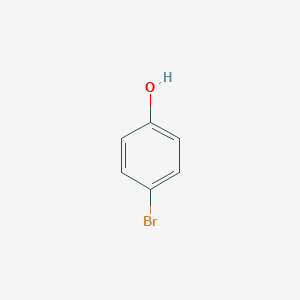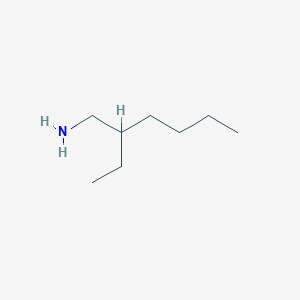![molecular formula C27H27NO2S B116630 Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] CAS No. 146862-51-3](/img/structure/B116630.png)
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and predictable manner. In
作用機序
The mechanism of action of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is not fully understood, but it is believed to interact with specific biological targets in a selective manner. Studies have shown that the compound has the ability to modulate various cellular pathways, including those involved in cell growth, differentiation, and apoptosis. It is also believed to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] for lab experiments is its high level of selectivity and specificity. The compound has been shown to interact with specific biological targets in a predictable manner, which makes it a useful tool for studying cellular pathways and mechanisms. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for certain applications.
将来の方向性
There are several potential future directions for the study of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]. One area of interest is in the development of new drugs based on the compound's chemical structure and mechanism of action. Another potential direction is in the study of the compound's effects on various biological systems, including the immune system and the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound with a unique chemical structure and potential applications in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new drugs based on its chemical structure and mechanism of action.
合成法
The synthesis of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] involves a series of chemical reactions that result in the formation of a complex organic molecule. The process typically involves the use of various reagents and solvents, as well as specialized equipment such as distillation columns and reaction vessels. The exact synthesis method may vary depending on the specific application of the compound, but it generally involves the combination of several precursor molecules to form the final product.
科学的研究の応用
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of drug discovery, where the compound has shown promise as a potential lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
146862-51-3 |
|---|---|
製品名 |
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] |
分子式 |
C27H27NO2S |
分子量 |
429.6 g/mol |
IUPAC名 |
2-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-phenylethanone |
InChI |
InChI=1S/C27H27NO2S/c29-25(21-10-4-1-5-11-21)19-28-18-24-26(20-28)31(30)17-16-27(24,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24,26H,16-20H2 |
InChIキー |
PHVTXYKPNZSAQQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
正規SMILES |
C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
同義語 |
2-(2-oxo-5,5-diphenyl-2$l^{4}-thia-8-azabicyclo[4.3.0]non-8-yl)-1-phen yl-ethanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





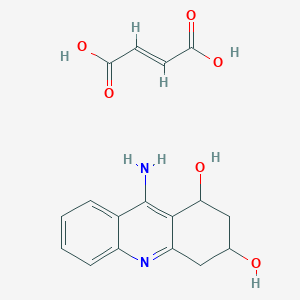
![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

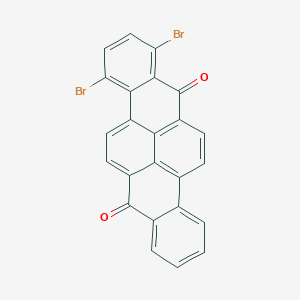
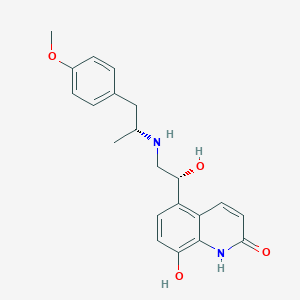
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

